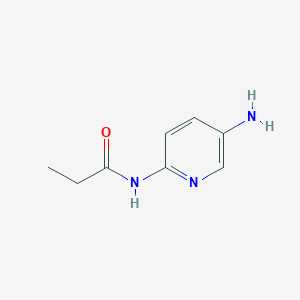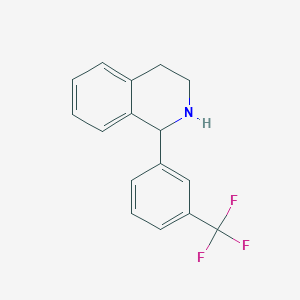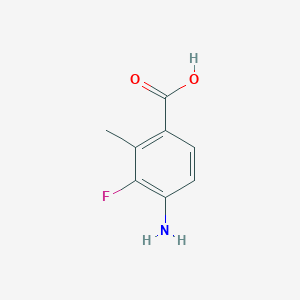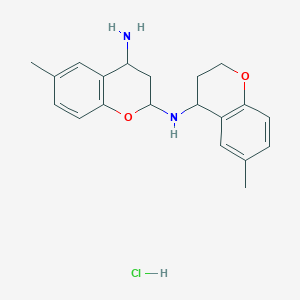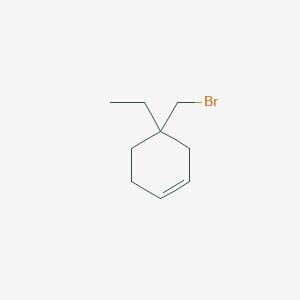
4-(Bromomethyl)-4-ethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-4-ethylcyclohex-1-ene is an organic compound characterized by a bromomethyl group and an ethyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-ethylcyclohex-1-ene typically involves the bromination of 4-ethylcyclohex-1-ene. One common method is to react 4-ethylcyclohex-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the allylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-4-ethylcyclohex-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-ethylcyclohexadiene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Elimination: Formation of dienes.
Oxidation: Formation of alcohols or ketones.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-4-ethylcyclohex-1-ene is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-4-ethylcyclohex-1-ene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can then undergo various transformations depending on the reaction conditions and reagents used. The bromomethyl group is particularly reactive, making it a key site for chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-4-ethylcyclohex-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-4-ethylcyclohex-1-ene: Lacks the halogen group, making it less reactive in substitution reactions.
4-(Bromomethyl)-4-methylcyclohex-1-ene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(Bromomethyl)-4-ethylcyclohex-1-ene is unique due to the presence of both the bromomethyl and ethyl groups, which confer specific reactivity patterns. The bromomethyl group is highly reactive in substitution and elimination reactions, while the ethyl group provides steric hindrance that can influence the compound’s reactivity and selectivity in chemical transformations.
Propiedades
Fórmula molecular |
C9H15Br |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
4-(bromomethyl)-4-ethylcyclohexene |
InChI |
InChI=1S/C9H15Br/c1-2-9(8-10)6-4-3-5-7-9/h3-4H,2,5-8H2,1H3 |
Clave InChI |
WXTMGOUOCBTTKK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC=CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


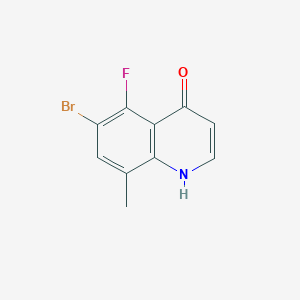
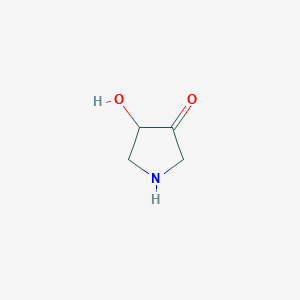
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
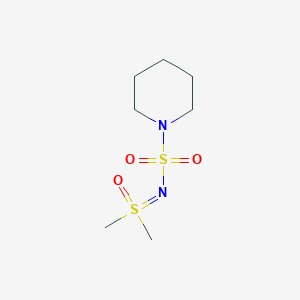
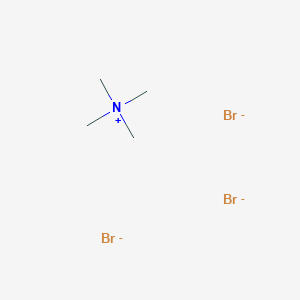
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
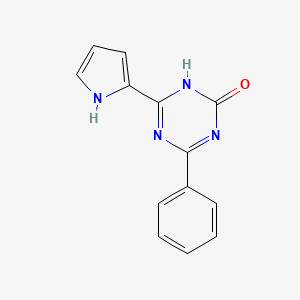
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)
